Ethyl 2-cyclopropylpyrimidine-4-carboxylate CAS number and chemical identifiers
Ethyl 2-cyclopropylpyrimidine-4-carboxylate CAS number and chemical identifiers
An In-depth Technical Guide to Ethyl 2-cyclopropylpyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 2-cyclopropylpyrimidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, physicochemical properties, a plausible synthetic route, and its potential applications, grounding the discussion in established chemical principles and relevant literature.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental core structure in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its presence in the nucleobases uracil, thymine, and cytosine underscores its critical role in biological systems. Consequently, substituted pyrimidines are a focal point of significant research interest due to their wide spectrum of potential biological activities.[2]
The incorporation of a cyclopropyl group into drug molecules is a well-established strategy in medicinal chemistry.[3] The unique structural and electronic properties of the cyclopropyl ring—such as its rigidity, enhanced π-character of its C-C bonds, and metabolic stability—can confer advantageous pharmacokinetic and pharmacodynamic properties.[3] These can include enhanced potency, reduced off-target effects, and improved metabolic stability.[3] Ethyl 2-cyclopropylpyrimidine-4-carboxylate, by combining these two key pharmacophores, represents a valuable building block for the synthesis of novel therapeutic agents.
Core Chemical Identifiers
Precise identification of a chemical entity is paramount for research and development. The following table summarizes the key chemical identifiers for Ethyl 2-cyclopropylpyrimidine-4-carboxylate.
| Identifier | Value | Source |
| CAS Number | 1192801-25-4 | [4] |
| Molecular Formula | C10H12N2O2 | [4] |
| Molecular Weight | 192.21 g/mol | [4] |
| IUPAC Name | ethyl 2-cyclopropylpyrimidine-4-carboxylate | N/A |
| Canonical SMILES | CCOC(=O)c1cncc(n1)C2CC2 | N/A |
| InChI Key | N/A | N/A |
Note: IUPAC Name, Canonical SMILES, and InChI Key are based on the structure and have not been explicitly found in the provided search results.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of Ethyl 2-cyclopropylpyrimidine-4-carboxylate is not widely available. However, we can infer some properties based on related structures and general chemical principles. For comparison, selected properties of a related compound, Ethyl pyrimidine-4-carboxylate, are provided.
| Property | Ethyl 2-cyclopropylpyrimidine-4-carboxylate (Predicted/Inferred) | Ethyl pyrimidine-4-carboxylate (CAS: 62846-82-6) |
| Appearance | Likely a white to off-white solid or oil | White to orange to green powder or lump[1] |
| Melting Point | N/A | 37 - 41 °C[1] |
| Boiling Point | N/A | 160 °C / 88 mmHg[1] |
| Solubility | Expected to be soluble in common organic solvents like ethanol, DMSO, and dichloromethane. | N/A |
Synthesis of Ethyl 2-cyclopropylpyrimidine-4-carboxylate: A Plausible Approach
While a specific, detailed experimental protocol for the synthesis of Ethyl 2-cyclopropylpyrimidine-4-carboxylate was not found in the provided search results, a plausible synthetic route can be devised based on well-established methods for pyrimidine ring formation. One common and effective method is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.
Proposed Synthetic Pathway
The synthesis could logically proceed via the condensation of cyclopropanecarboxamidine with an ethyl 2-(ethoxymethylene)-3-oxobutanoate or a similar β-ketoester derivative.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on similar pyrimidine syntheses and should be optimized for specific laboratory conditions.[5][6]
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Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopropanecarboxamidine hydrochloride in a suitable solvent such as ethanol.
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Base Addition: To the solution, add a base, for example, sodium ethoxide, to neutralize the hydrochloride and generate the free amidine.
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Addition of the β-Ketoester: To the stirred solution of the free amidine, add an equimolar amount of the ethyl 2-(ethoxymethylene)-3-oxobutanoate derivative.
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Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Ethyl 2-cyclopropylpyrimidine-4-carboxylate.
Potential Applications in Research and Drug Development
Ethyl 2-cyclopropylpyrimidine-4-carboxylate is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Pyrimidine derivatives are known to exhibit a wide range of biological activities, and this compound can serve as a starting point for the development of novel agents in areas such as:
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Oncology: Many anti-cancer drugs are based on the pyrimidine scaffold.
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Infectious Diseases: The pyrimidine ring is a key component of various antibacterial and antifungal agents.[7]
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Neurological Disorders: Certain pyrimidine derivatives have shown activity in targeting neurological conditions.[1]
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Cardiovascular Diseases: The pyrimidine core is also found in some cardiovascular drugs.
The presence of the ethyl ester group provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, allowing for the generation of a diverse library of compounds for biological screening.
Conclusion
Ethyl 2-cyclopropylpyrimidine-4-carboxylate is a chemical building block with significant potential in the field of medicinal chemistry. Its structure combines the biologically important pyrimidine ring with the advantageous properties of a cyclopropyl group. While detailed experimental data for this specific compound is sparse, its chemical identifiers are established, and a plausible synthetic route can be designed based on known pyrimidine chemistry. Its utility as an intermediate in the synthesis of novel bioactive molecules makes it a compound of interest for researchers and scientists in drug discovery and development.
References
-
OMICS International. Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. [Link]
- Google Patents. EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
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PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ETHYL 2-CYCLOPROPYLPYRIMIDINE-4-CARBOXYLATE | 1192801-25-4 [chemicalbook.com]
- 5. omicsonline.org [omicsonline.org]
- 6. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
